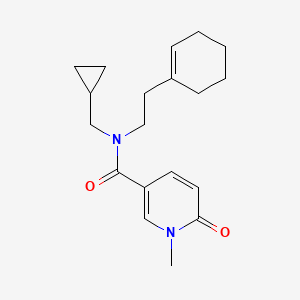![molecular formula C20H26ClNO3 B3808525 (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B3808525.png)
(3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol
説明
(3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
作用機序
(3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT signaling, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
(3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. In addition, (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has been shown to inhibit production of cytokines and chemokines that promote inflammation and immune cell recruitment. (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has also been shown to inhibit osteoclast differentiation and bone resorption, suggesting potential application in bone-related disorders.
実験室実験の利点と制限
One advantage of (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol is its potent and selective inhibition of BTK, which allows for targeted inhibition of B-cell receptor signaling without affecting other pathways. However, (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has limited solubility and bioavailability, which may limit its effectiveness in vivo. In addition, (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol may have off-target effects on other kinases, which could lead to unwanted side effects.
将来の方向性
Future research on (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol will likely focus on its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol in patients with CLL and MCL. In addition, further preclinical studies may explore the potential of (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol in combination with other targeted therapies or immunotherapies. Finally, research may focus on improving the pharmacokinetic properties of (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol to enhance its effectiveness in vivo.
科学的研究の応用
(3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. (3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL.
特性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-24-13-19-7-6-18(25-19)12-22-9-3-8-20(14-22,15-23)11-16-4-2-5-17(21)10-16/h2,4-7,10,23H,3,8-9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQFPGECPKZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B3808446.png)
![N-ethyl-2,3-difluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B3808456.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3808457.png)
![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B3808465.png)
![1-(4-chlorophenyl)-N-({1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3808466.png)
![1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3808477.png)

![2-{2-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3808493.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3808504.png)
![N-benzyl-2-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3808510.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(propylamino)benzamide](/img/structure/B3808527.png)
![N-(4-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3808535.png)
